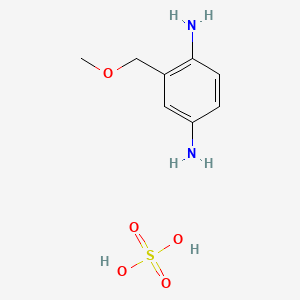

2-Methoxymethyl-p-phenylenediamine sulfate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methoxymethyl-p-phenylenediamine sulfate is a synthetic organic compound primarily used in the cosmetic industry, particularly in hair dye formulations. It is known for its excellent hair coloring performance and significantly lower skin-sensitizing properties compared to other similar compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxymethyl-p-phenylenediamine sulfate involves the introduction of a methoxymethyl group into the p-phenylenediamine structure. This is typically achieved through a series of chemical reactions, including methylation and sulfonation. The reaction conditions often involve the use of methanol as a solvent and a catalyst to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature, pressure, and reaction time to optimize the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxymethyl-p-phenylenediamine sulfate undergoes various chemical reactions, including:

Oxidation: This reaction is essential in hair dye formulations, where the compound reacts with oxidizing agents like hydrogen peroxide to form the desired color.

Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide is commonly used in hair dye formulations.

Solvents: Methanol and water are frequently used as solvents in the reactions involving this compound

Major Products Formed

The primary products formed from the reactions of this compound are various colored compounds used in hair dyes. These products result from the oxidation and subsequent coupling reactions with other dye precursors .

Applications De Recherche Scientifique

2-Methoxymethyl-p-phenylenediamine sulfate has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds.

Biology: The compound’s low skin-sensitizing properties make it a subject of study in dermatological research.

Medicine: Research is ongoing to explore its potential use in medical diagnostics and treatments.

Industry: Apart from its use in cosmetics, it is also used in the development of dyes for textiles and other materials .

Mécanisme D'action

The mechanism of action of 2-Methoxymethyl-p-phenylenediamine sulfate in hair dye formulations involves its oxidation to form reactive intermediates. These intermediates then couple with other dye precursors to form the final colored compounds. The methoxymethyl group helps in stabilizing the intermediates, leading to more vibrant and long-lasting colors .

Comparaison Avec Des Composés Similaires

Similar Compounds

p-Phenylenediamine (PPD): A widely used hair dye precursor but with higher skin-sensitizing properties.

p-Toluylenediamine (PTD): Another hair dye precursor with similar properties but less effective in color formation compared to 2-Methoxymethyl-p-phenylenediamine sulfate

Uniqueness

This compound stands out due to its lower skin-sensitizing properties and superior hair coloring performance.

Activité Biologique

2-Methoxymethyl-p-phenylenediamine sulfate (ME-PPD) is a derivative of p-phenylenediamine (PPD) widely used in hair dyes and cosmetic products. This compound has garnered attention for its biological activity, particularly regarding its safety profile, cytotoxicity, and potential as a sensitizing agent. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of ME-PPD.

Chemical Structure : ME-PPD is characterized by the addition of a methoxymethyl group to the para position of the phenylene diamine structure, which alters its reactivity and biological interactions compared to PPD.

Applications : Primarily used in hair dye formulations, ME-PPD is favored for its reduced sensitization potential compared to its parent compound, PPD. It serves as a safer alternative for individuals with sensitivities to traditional hair dye components.

Acute Toxicity Studies

Research indicates that ME-PPD exhibits varying toxicity levels depending on the administration route and dosage. In studies involving oral administration in rats, the compound displayed significant acute toxicity:

- LD50 Values : The estimated LD50 values are between 100-250 mg/kg body weight (bw) for mice via intraperitoneal (i.p.) injection and between 150-200 mg/kg bw for rats via oral gavage .

- Clinical Signs : Symptoms observed included reduced motility, roughened fur, and discolored urine. Notably, mortality was recorded in some instances at higher dosages .

Skin and Eye Irritation Studies

ME-PPD has been subjected to various irritation tests to assess its safety profile:

- Skin Irritation : In vitro studies using reconstructed human epidermis demonstrated that ME-PPD does not cause significant skin irritation, with cell viability exceeding 50% across tested concentrations (1.83% and 6.1% w/v) .

- Eye Irritation : The compound has been classified as non-irritating to the eyes at concentrations typically used in cosmetic formulations. Testing at 3% and 10% concentrations showed no significant irritation compared to controls .

Cytotoxicity and Cell Viability

The cytotoxic effects of ME-PPD were evaluated using the MTT assay, which measures cell viability based on mitochondrial activity:

| Concentration (w/v) | Cell Viability (%) | Classification |

|---|---|---|

| Neat | 97.9 ± 3.2 | Non-irritant |

| 1.83% | 109.7 ± 7.2 | Non-irritant |

| 6.1% | 107.8 ± 0.9 | Non-irritant |

These results indicate that ME-PPD does not significantly decrease cell viability at the tested concentrations, supporting its classification as non-irritant under EU regulations .

Sensitization Potential

A significant aspect of ME-PPD's biological activity is its potential for sensitization:

- Contact Allergy Studies : Research indicates that ME-PPD has a lower likelihood of causing allergic reactions compared to PPD and other derivatives like p-toluenediamine (PTD). A study reported a margin of safety (MOS) of 134 for ME-PPD in occupational settings, suggesting minimal risk of sensitization .

Case Studies

- Hair Dye Compatibility Study : A clinical study involving individuals with previous allergic reactions to PPD tested their compatibility with hair dyes containing ME-PPD. Participants reported no adverse reactions during the treatment period, highlighting the compound's favorable safety profile .

- Occupational Exposure Assessment : A study assessed daily hand exposure among hairdressers using ME-PPD-containing products. The results indicated that exposure levels were significantly below established occupational exposure limits, reinforcing its safety for professional use .

Propriétés

Numéro CAS |

337906-37-3 |

|---|---|

Formule moléculaire |

C8H14N2O5S |

Poids moléculaire |

250.27 g/mol |

Nom IUPAC |

2-(methoxymethyl)benzene-1,4-diamine;sulfuric acid |

InChI |

InChI=1S/C8H12N2O.H2O4S/c1-11-5-6-4-7(9)2-3-8(6)10;1-5(2,3)4/h2-4H,5,9-10H2,1H3;(H2,1,2,3,4) |

Clé InChI |

YLQBIFHCMGEXTP-UHFFFAOYSA-N |

SMILES canonique |

COCC1=C(C=CC(=C1)N)N.OS(=O)(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.